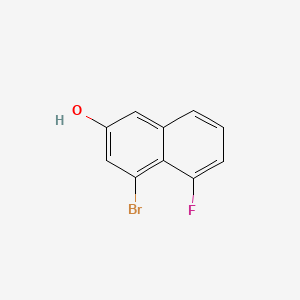

4-Bromo-5-fluoronaphthalen-2-ol

Description

Significance of Halogenation in Contemporary Organic Chemistry Research

Halogenation, the process of introducing halogen atoms into a molecule, is a fundamental and versatile tool in organic synthesis. The inclusion of halogens can profoundly alter the physical and chemical properties of an organic compound. Halogen atoms are highly electronegative, which can influence the electron distribution within a molecule, affecting its reactivity and stability. Furthermore, the introduction of a halogen atom provides a reactive handle for subsequent chemical transformations, such as cross-coupling reactions, which are pivotal in the construction of more complex molecular architectures. In medicinal chemistry, halogenation is a common strategy to enhance the therapeutic efficacy of drug candidates, improve their metabolic stability, and fine-tune their pharmacokinetic profiles.

Overview of Naphthalene (B1677914) Derivatives in Scholarly Investigations

Naphthalene, a bicyclic aromatic hydrocarbon, and its derivatives are of significant interest in academic and industrial research. The extended π-electron system of the naphthalene ring imparts unique photophysical properties, leading to applications in fluorescent probes and organic light-emitting diodes (OLEDs). ossila.com Naphthalene derivatives are also prevalent in medicinal chemistry, with many exhibiting a wide range of biological activities, including antimicrobial and anti-inflammatory properties. The rigid naphthalene scaffold serves as a valuable building block for the synthesis of complex organic molecules and materials.

Research Context of 4-Bromo-5-fluoronaphthalen-2-ol within the Landscape of Halogenated Naphthalenols

This compound is a specific example of a dihalogenated naphthalenol. The presence of two different halogens, bromine and fluorine, on the naphthalene ring, in addition to a hydroxyl group, suggests a compound with distinct reactivity and potential for further functionalization. While detailed scholarly articles and extensive research findings specifically on this compound are not widely available in public literature, its structure places it at the intersection of several key areas of chemical research. The study of such compounds contributes to a deeper understanding of the effects of polysubstitution on the chemical behavior of the naphthalene system.

Chemical and Physical Properties

Detailed experimental data for this compound is not readily found in publicly accessible scientific literature. However, based on its chemical structure, some fundamental properties can be determined.

| Property | Data |

| Molecular Formula | C₁₀H₆BrFO |

| Molecular Weight | 241.06 g/mol |

| Appearance | Data not available |

| Melting Point | Data not available |

| Boiling Point | Data not available |

| Solubility | Data not available |

| CAS Number | Data not available |

Synthesis and Reactivity

Specific, documented methods for the synthesis of this compound are not detailed in peer-reviewed journals. However, general synthetic strategies for halogenated naphthalenes can provide insight into potential synthetic routes. The synthesis of polysubstituted naphthalenes can be challenging due to issues of regioselectivity.

General approaches to synthesizing similar compounds often involve multi-step processes that may include:

Electrophilic Aromatic Substitution: Direct halogenation of a naphthalenol precursor. However, controlling the position of halogenation can be difficult.

Sandmeyer Reaction: Introduction of a bromine or fluorine atom via a diazonium salt intermediate, starting from an appropriate amino-naphthalenol.

Metal-Catalyzed Cross-Coupling Reactions: Building the substituted naphthalene ring system through reactions such as Suzuki or Stille couplings.

The reactivity of this compound would be influenced by its functional groups. The hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. The bromine atom is a potential site for metal-catalyzed cross-coupling reactions, allowing for the formation of carbon-carbon or carbon-heteroatom bonds. The fluorine atom is generally less reactive in nucleophilic substitution reactions compared to bromine.

Spectroscopic Data

Comprehensive spectroscopic data (such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not available in public databases. For a molecule with this structure, one would expect the following general spectroscopic features:

¹H NMR: Signals in the aromatic region, with coupling patterns influenced by the positions of the bromine, fluorine, and hydroxyl groups. A signal for the hydroxyl proton would also be present, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR: Ten distinct signals for the carbon atoms of the naphthalene ring, with their chemical shifts influenced by the attached substituents. Carbon-fluorine coupling would be observable for the carbon atoms in proximity to the fluorine atom.

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the hydroxyl group, C-O stretching, and absorptions corresponding to the aromatic C-H and C=C bonds.

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately equal intensity for ⁷⁹Br and ⁸¹Br) would be a key feature in the mass spectrum.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H6BrFO |

|---|---|

Molecular Weight |

241.06 g/mol |

IUPAC Name |

4-bromo-5-fluoronaphthalen-2-ol |

InChI |

InChI=1S/C10H6BrFO/c11-8-5-7(13)4-6-2-1-3-9(12)10(6)8/h1-5,13H |

InChI Key |

FZEBLVCLEXVACC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CC(=C2C(=C1)F)Br)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromo 5 Fluoronaphthalen 2 Ol and Cognate Naphthalene Analogues

Strategic Approaches to Halogenated Naphthalene (B1677914) Scaffolds

The synthesis of polysubstituted naphthalenes, such as 4-Bromo-5-fluoronaphthalen-2-ol, is a significant challenge in organic chemistry. The control of regioselectivity during the introduction of multiple substituents is paramount. Traditional electrophilic aromatic substitution methods often yield mixtures of isomers, necessitating the development of more refined and strategic approaches. researchgate.net

Regioselective Halogenation Techniques for Naphthalene Systems

The direct halogenation of naphthalene is a fundamental electrophilic substitution reaction. The regiochemical outcome is highly dependent on reaction conditions and the directing influence of existing substituents. Naphthalene itself typically undergoes substitution at the C1 (or α) position due to the formation of a more stable carbocation intermediate compared to substitution at the C2 (or β) position. libretexts.orgstackexchange.com The intermediate for α-substitution benefits from more resonance structures that preserve the aromaticity of one of the rings. libretexts.orgstackexchange.com

Modern advancements have introduced transition-metal catalysis as a powerful tool for controlling regioselectivity. For instance, palladium-catalyzed C-H halogenation of 1-naphthaldehydes has been developed to achieve selective bromination or chlorination at either the C2 or C8 position, depending on the reaction conditions and the use of a directing group. researchgate.netbohrium.com Without additives, palladium catalysis can direct halogenation to the C8-position, while the formation of an imine intermediate can switch the selectivity to the C2-position. researchgate.netbohrium.com These methods provide precise control that is often unattainable with classical electrophilic substitution.

Steric hindrance also plays a crucial role, especially with bulky reagents or substituted naphthalenes. For larger substituents, substitution at the less sterically hindered β-position can be favored. stackexchange.com

Table 1: Regioselectivity in Naphthalene Halogenation

| Reaction Type | Reagent/Catalyst | Position Favored | Key Factor | Citation |

|---|---|---|---|---|

| Electrophilic Bromination | Br₂ in CCl₄ | α-position (C1) | Electronic (more stable intermediate) | youtube.com |

| Electrophilic Chlorination | SO₂Cl₂ / AlCl₃ | α-position (C1) | Electronic | youtube.com |

| Friedel-Crafts Acylation | Acetyl chloride in CS₂ | α-position (C1) | Kinetic control | libretexts.org |

| Friedel-Crafts Acylation | Acetyl chloride in Nitrobenzene (B124822) | β-position (C2) | Thermodynamic control / Steric | libretexts.org |

| Pd-Catalyzed Halogenation | Pd(OAc)₂ | C8-position | C-H activation | researchgate.netbohrium.com |

| Pd-Catalyzed Halogenation | Imine intermediate | C2-position | Directing group effect | researchgate.netbohrium.com |

Nucleophilic Aromatic Substitution (SNAr) in Fluoronaphthalene Synthesis

Nucleophilic aromatic substitution (SNAr) provides a powerful, often counter-intuitive, method for introducing substituents onto an aromatic ring. masterorganicchemistry.com It is particularly relevant for the synthesis of fluoronaphthalenes. The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks an electron-poor aromatic ring, forming a negatively charged Meisenheimer intermediate. masterorganicchemistry.comnih.gov The presence of strong electron-withdrawing groups (EWGs) ortho or para to the leaving group is crucial for stabilizing this intermediate and accelerating the reaction. masterorganicchemistry.comlibretexts.org

For a hypothetical synthesis of a fluoronaphthalene derivative, one could envision an SNAr reaction on a naphthalene ring activated by suitably positioned nitro or cyano groups, where a fluoride (B91410) ion source displaces another halogen or a nitro group.

Table 2: Halogen Reactivity as Leaving Groups in SNAr

| Halogen | Reactivity Order | Rationale | Citation |

|---|---|---|---|

| F | > Cl > Br > I | The rate-determining step is nucleophilic attack. Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon more susceptible to attack. | libretexts.org |

Electrophilic Substitution Reactions on Naphthalene Derivatives

Electrophilic substitution is a cornerstone of naphthalene chemistry. wordpress.com Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation readily occur, generally showing a preference for the α-position (C1) over the β-position (C2). youtube.comvedantu.com This preference is rooted in the greater stability of the Wheland intermediate formed during α-attack, which can be depicted with more resonance structures that retain a complete benzene (B151609) ring. libretexts.orgvedantu.com

However, this regioselectivity can be altered by several factors:

Temperature : In the sulfonation of naphthalene, reaction at a lower temperature (e.g., 80°C) yields the kinetically favored naphthalene-1-sulfonic acid. youtube.com At a higher temperature (e.g., 160°C), the thermodynamically more stable naphthalene-2-sulfonic acid is the major product due to the reversibility of the reaction. youtube.com

Steric Hindrance : Friedel-Crafts alkylations with bulky alkyl groups tend to favor the less sterically crowded β-position. stackexchange.comyoutube.com

Solvent Effects : The solvent can influence the outcome of reactions like Friedel-Crafts acylation. In carbon disulfide, 1-acetylnaphthalene is the main product, while in nitrobenzene, 2-acetylnaphthalene (B72118) predominates. libretexts.org

In the context of synthesizing this compound, electrophilic bromination would be a key step. The regiochemical outcome would be directed by the existing substituents (fluoro and hydroxyl groups) on the naphthalene ring, which would activate or deactivate specific positions and sterically hinder others.

Transition Metal-Catalyzed Coupling Reactions in Halogenated Naphthalenol Synthesis

Transition metal catalysis has revolutionized the synthesis of complex aromatic compounds, offering unprecedented efficiency and selectivity. Palladium and nickel catalysts are at the forefront of these methodologies, enabling the formation of C-C and C-heteroatom bonds under mild conditions. bohrium.comacs.org

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Sonogashira, Buchwald–Hartwig)

Palladium-catalyzed cross-coupling reactions are indispensable tools for functionalizing aryl halides, making them central to the synthesis of substituted naphthalenols.

The Buchwald–Hartwig amination is a powerful method for forming carbon-nitrogen and carbon-oxygen bonds. It is highly relevant for the synthesis of hydroxylated and aminated naphthalene derivatives. The reaction couples an aryl halide or triflate with an amine or alcohol in the presence of a palladium catalyst and a suitable ligand. This methodology is tolerant of a wide range of functional groups and has been instrumental in pharmaceutical synthesis.

The Sonogashira coupling , which joins an aryl halide with a terminal alkyne, is another key palladium-catalyzed reaction for C-C bond formation. While not directly leading to a naphthalenol, it exemplifies the power of these methods to build complex carbon skeletons that can be further elaborated.

Recent developments include palladium-catalyzed cascade reactions that can form multiple bonds in a single operation, providing rapid access to polysubstituted 2-naphthols from readily available starting materials. bohrium.com

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Bond Formed | Typical Catalyst System | Citation |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Halide/Triflate + Amine/Alcohol | C-N / C-O | Pd(dba)₂ / Ligand (e.g., BINAP) | nih.gov |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | C-C (sp²-sp) | Pd(PPh₃)₄ / CuI | - |

| Suzuki Coupling | Aryl Halide + Organoboron Reagent | C-C (sp²-sp²) | Pd(PPh₃)₄ | nih.gov |

| Heck Coupling | Aryl Halide + Alkene | C-C (sp²-sp²) | Pd(OAc)₂ / PPh₃ | nih.gov |

Nickel-Catalyzed Approaches for Aryl Halide Activation

While palladium catalysis is widely used, there is growing interest in using first-row transition metals like nickel due to their lower cost and unique reactivity. acs.org Nickel catalysts are particularly effective in activating and coupling aryl chlorides, which are often less reactive than bromides or iodides in palladium-catalyzed systems. rsc.orgrsc.org

Nickel-catalyzed cross-coupling reactions, such as aminations and Stille-type couplings, can proceed under mild conditions, often at room temperature. rsc.orgrsc.org For example, nickel complexes have been shown to efficiently catalyze the coupling of aryl chlorides with arylzinc reagents and organostannanes. rsc.orgrsc.org The development of nickel-catalyzed aminations of aryl chlorides and sulfamates in greener solvents like 2-methyl-THF highlights the practical advantages of these systems. acs.org This capability is crucial for synthetic routes that may involve a less reactive aryl chloride intermediate, providing a cost-effective and powerful alternative to palladium.

Table 4: Examples of Nickel-Catalyzed Cross-Coupling

| Reaction Type | Electrophile | Nucleophile | Catalyst System | Advantage | Citation |

|---|---|---|---|---|---|

| Negishi-type Coupling | Aryl Chlorides | Arylzincs | P,N,O-chelate nickel complexes | Room temperature, activates Ar-Cl | rsc.org |

| Stille-type Coupling | Aryl Chlorides | Organostannanes | Triphenylphosphine-nickel complex | High yields, activates Ar-Cl | rsc.org |

| Amination | Aryl Chlorides | Amines | NiCl₂(DME) / Ligand | Broad scope, uses green solvent | acs.org |

Synergistic Catalysis in Halogenated Arene Functionalization

Synergistic catalysis, the cooperative action of two or more catalysts to promote a chemical transformation with enhanced efficiency and selectivity, has emerged as a powerful tool in organic synthesis. In the context of halogenated arene functionalization, synergistic catalysis can enable challenging transformations that are not feasible with a single catalyst system. For the synthesis of dihalogenated naphthalenes, a synergistic approach could involve the combination of a transition metal catalyst for C-H activation and a second catalyst to facilitate the halogenation step, allowing for precise control over the position of the incoming halogen.

While specific examples of synergistic catalysis for the direct synthesis of this compound are not yet prevalent in the literature, related methodologies provide a conceptual framework. For instance, palladium-catalyzed C-H halogenation of 1-naphthaldehydes has demonstrated tunable regioselectivity. Without an additive, C8-halogenation is favored, but the introduction of an imine intermediate can switch the selectivity to the C2-position. researchgate.net This highlights the potential of using additives or co-catalysts to modulate the regiochemical outcome of C-H functionalization on the naphthalene core.

A hypothetical synergistic catalytic cycle for the regioselective halogenation of a naphthalene precursor could involve a directing group that positions a transition metal catalyst at a specific C-H bond. A second catalytic cycle, perhaps involving a photoredox catalyst, could then generate a halogen radical in a controlled manner, which would then react at the activated C-H bond. This dual catalytic approach could overcome the inherent reactivity patterns of the naphthalene ring system, enabling the introduction of halogens at positions that are otherwise difficult to access.

Electrochemical Methods in Organic Synthesis for Aryl Halide Transformations

Electrochemical methods offer a sustainable and often highly selective alternative to traditional chemical reagents for oxidation and reduction reactions. In the synthesis of aryl halides, electrochemistry can be employed for both the introduction of halogens and for subsequent transformations of the carbon-halogen bond. The electrochemical generation of halogenating agents in situ from simple halide salts is an attractive green chemistry approach, as it avoids the handling of toxic and corrosive elemental halogens.

The electrochemical bromination of aromatic compounds, including naphthalenes, has been demonstrated. For instance, the electrolysis of a two-phase system can lead to the efficient and regioselective monobromination of various aromatic substrates with electron-donating groups. cecri.res.in This method could potentially be applied to a 5-fluoronaphthalen-2-ol (B584125) precursor, although controlling the regioselectivity to favor the C4 position would be a significant challenge due to the directing effects of the existing substituents.

Furthermore, electrochemical methods can be utilized for the transformation of aryl halides themselves. Reductive dehalogenation followed by trapping of the resulting aryl radical or anion with an electrophile is a powerful tool for C-C and C-heteroatom bond formation. While direct electrochemical co-halogenation of naphthalenes to introduce both bromine and fluorine is not a well-established method, a sequential approach involving the electrochemical introduction of one halogen followed by a subsequent chemical or electrochemical introduction of the second could be envisioned.

Table 1: Comparison of Electrochemical and Traditional Halogenation Methods

| Feature | Electrochemical Halogenation | Traditional Halogenation |

| Reagents | Halide salts (e.g., NaBr, KBr) | Elemental halogens (e.g., Br2), NBS |

| Safety | Avoids handling of toxic and corrosive reagents | Often involves hazardous materials |

| Byproducts | Can be minimized, often H2 gas at the counter electrode | Stoichiometric amounts of byproducts (e.g., HBr, succinimide) |

| Selectivity | Can be controlled by electrode potential and reaction conditions | Often dictated by inherent substrate reactivity |

| Sustainability | Utilizes electricity as a "green" reagent | Often relies on stoichiometric and hazardous reagents |

Chemo- and Regioselective Synthesis Challenges and Innovations for Dihalogenated Naphthalene Architectures

The primary challenge in the synthesis of this compound lies in achieving the desired 4,5-dihalo-2-ol substitution pattern with high chemo- and regioselectivity. The directing effects of the substituents on the naphthalene ring play a crucial role in determining the outcome of electrophilic substitution reactions. The hydroxyl group at C2 is a strong activating ortho-, para-director, favoring substitution at the C1 and C3 positions. The fluorine atom at C5 is a deactivating ortho-, para-director. libretexts.orgyoutube.commasterorganicchemistry.comyoutube.com The interplay of these electronic effects makes the direct halogenation of a 5-fluoro-2-naphthol precursor at the C4 position highly unlikely.

To overcome these challenges, innovative synthetic strategies are required. One promising approach is the use of directing groups to control the regioselectivity of C-H functionalization. nih.govnih.gov For instance, a removable directing group could be installed at the C3 position of a 5-fluoro-2-naphthol derivative. This directing group could then facilitate metalation or C-H activation at the adjacent C4 position, allowing for the introduction of a bromine atom. Subsequent removal of the directing group would yield the desired this compound.

Another innovative strategy involves the construction of the substituted naphthalene ring system from acyclic precursors, where the desired substitution pattern is pre-installed. For example, a transition-metal-free synthesis of 5-fluorinated naphthols has been developed starting from 2-allyl-3-(trifluoromethyl)phenols. thieme-connect.com This reaction proceeds via a base-promoted C-F activation and a 6π-electrocyclization. While this method provides access to the 5-fluoro-2-naphthol core, further functionalization at the C4 position would still be necessary.

Directed ortho-metalation is another powerful tool for regioselective synthesis. harvard.eduwikipedia.orguwindsor.ca The lithiation of 2-methoxynaphthalene (B124790) has been shown to occur predominantly at the C3 position due to steric hindrance at the C1 position. core.ac.ukias.ac.in This suggests that direct lithiation of 5-fluoro-2-methoxynaphthalene followed by bromination might not yield the desired 4-bromo product. However, the use of more sophisticated directing groups or alternative metalation conditions could potentially overcome this limitation.

A plausible, albeit challenging, synthetic route to this compound could involve the following key steps:

Synthesis of a 5-fluoro-2-naphthol precursor, potentially via the methodology developed by Magauer and co-workers. thieme-connect.com

Protection of the hydroxyl group to prevent unwanted side reactions and to modulate its directing effect.

Introduction of a directing group at a suitable position (e.g., C3) to facilitate regioselective bromination at C4.

Directed C-H bromination at the C4 position.

Removal of the directing group and the protecting group to unveil the final product.

Implementation of Sustainable Chemistry Principles in Halogenated Naphthalenol Synthesis

The principles of sustainable chemistry, or green chemistry, are increasingly influencing the design of synthetic routes. ucl.ac.ukresearchgate.netucl.ac.uk In the context of halogenated naphthalenol synthesis, there are several opportunities to implement more environmentally benign practices.

One key area is the use of safer and more sustainable halogenating agents. Traditional methods often employ elemental bromine, which is highly toxic and corrosive. The use of in situ generated halogens from alkali metal halides and an oxidant like hydrogen peroxide, particularly in aqueous micellar media, represents a greener alternative. scirp.org This approach avoids the direct handling of hazardous halogens and uses water as a solvent.

Catalytic methods, especially those utilizing earth-abundant and non-toxic metals, are central to sustainable synthesis. The development of transition-metal-free methods, such as the synthesis of 5-fluoronaphthalenols from trifluoromethylphenols, is a significant step towards more sustainable processes. thieme-connect.com

Table 2: Green Chemistry Metrics for Consideration in Halogenated Naphthalenol Synthesis

| Metric | Description | Relevance to Halogenated Naphthalenol Synthesis |

| Atom Economy | A measure of how many atoms from the reactants are incorporated into the final product. | High atom economy is achieved by minimizing the use of protecting groups and stoichiometric reagents. |

| E-Factor | The mass ratio of waste to desired product. | Lower E-factors are indicative of more sustainable processes with less waste generation. |

| Process Mass Intensity (PMI) | The total mass of materials used to produce a certain mass of product. | A lower PMI signifies a more efficient and sustainable process. |

| Use of Renewable Feedstocks | Sourcing starting materials from renewable resources. | While challenging for complex aromatic compounds, this is a long-term goal for sustainable chemistry. |

| Catalytic vs. Stoichiometric Reagents | The use of catalytic amounts of reagents is preferred over stoichiometric amounts. | Transition metal catalysis and organocatalysis are key to improving the sustainability of synthetic routes. |

Mechanistic Investigations of Chemical Transformations Involving 4 Bromo 5 Fluoronaphthalen 2 Ol

Elucidation of Reaction Pathways and Intermediate Species

Understanding the precise sequence of events at a molecular level is fundamental to controlling chemical reactions. For 4-Bromo-5-fluoronaphthalen-2-ol, the elucidation of reaction pathways and the identification of transient intermediate species are critical to predicting and optimizing synthetic outcomes.

Analysis of Radical Pathway Mechanisms

Radical reactions, characterized by the involvement of species with unpaired electrons, represent a significant class of transformations in organic synthesis. libretexts.orglibretexts.org In the context of this compound, radical pathways can be initiated through various means, including the use of radical initiators or photoredox catalysis. researchgate.net The presence of a bromine atom in the molecule is particularly relevant, as the carbon-bromine bond can undergo homolytic cleavage to generate a naphthyl radical. This radical can then participate in a variety of propagation steps, such as addition to unsaturated systems or hydrogen atom abstraction. libretexts.org

The stability of the resulting radical intermediate is a key factor in determining the feasibility of a radical pathway. The delocalization of the unpaired electron across the naphthalene (B1677914) ring system contributes to its stability. Furthermore, the electronic nature of the other substituents—the electron-donating hydroxyl group and the electron-withdrawing fluorine atom—will modulate the electron density of the ring and influence the reactivity of the radical species.

Differentiation Between Concerted and Stepwise Mechanisms

Many chemical transformations can proceed through either a concerted mechanism, where all bond-making and bond-breaking events occur in a single step, or a stepwise mechanism, which involves the formation of one or more intermediates. Distinguishing between these pathways for reactions involving this compound is crucial for a complete mechanistic understanding.

The Influence of Catalysts on Reaction Kinetics and Stereoselectivity

Catalysts play a pivotal role in modern organic synthesis by providing alternative, lower-energy reaction pathways, thereby increasing reaction rates and often controlling stereoselectivity. acs.orgrsc.orgthieme-connect.comresearchgate.net For transformations involving this compound, a variety of catalytic systems can be envisaged.

Palladium-catalyzed cross-coupling reactions, for example, are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgresearchgate.net The mechanism of these reactions typically involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The electronic and steric environment around the bromine atom on the naphthalene ring will significantly impact the efficiency of the oxidative addition step.

The table below illustrates the potential impact of different catalysts on a hypothetical cross-coupling reaction of this compound.

| Catalyst System | Ligand | Potential Effect on Reaction |

| Pd(PPh₃)₄ | Triphenylphosphine | Standard catalyst for Suzuki and Heck couplings. |

| Pd₂(dba)₃ / XPhos | Buchwald-Hartwig ligand | Often provides higher turnover numbers and rates. |

| NiCl₂(dppe) | 1,2-Bis(diphenylphosphino)ethane | Can offer alternative reactivity and selectivity. rsc.org |

| CuI / L-proline | Amino acid ligand | Commonly used in Ullmann-type couplings. |

Examination of Substituent Effects on Reactivity (Bromo- and Fluoro-positions)

The reactivity of the naphthalene ring in this compound is profoundly influenced by the electronic effects of the bromo, fluoro, and hydroxyl substituents. rsc.orgresearchgate.net The hydroxyl group is a strong activating group and directs electrophilic substitution to the ortho and para positions relative to itself. Conversely, the halogen atoms (bromo and fluoro) are deactivating yet ortho-, para-directing. The interplay of these competing effects determines the regioselectivity of further chemical transformations.

The bromine and fluorine atoms, being at positions 4 and 5 respectively, exert both inductive and resonance effects. The inductive effect of both halogens is electron-withdrawing, which deactivates the ring towards electrophilic attack. However, through resonance, they can donate a lone pair of electrons to the aromatic system. For fluorine, the inductive effect typically outweighs the resonance effect, making it a stronger deactivator than bromine.

Impact of Reaction Environment (Solvent, Temperature, Pressure) on Synthetic Outcomes

The reaction environment, encompassing the solvent, temperature, and pressure, can have a dramatic effect on the outcome of a chemical reaction. kit.edu The choice of solvent is critical as it can influence the solubility of reactants, the stability of intermediates, and the rates of reaction steps. For reactions involving polar intermediates or transition states, polar solvents are generally preferred. In contrast, nonpolar solvents may be more suitable for radical reactions. quora.com For instance, the solubility of naphthalene derivatives can vary significantly with the polarity of the solvent. kit.eduquora.com

Temperature is another key parameter that can be used to control reaction outcomes. askfilo.com According to transition state theory, an increase in temperature generally leads to an increase in the reaction rate. In some cases, temperature can also influence the regioselectivity of a reaction, as seen in the sulfonation of naphthalene where the kinetic and thermodynamic products can be selectively obtained by controlling the reaction temperature. libretexts.orgslideshare.net While pressure is less commonly varied in standard laboratory synthesis, it can be a crucial parameter for certain reactions, particularly those involving gaseous reactants or having a significant change in volume during the reaction.

The following table summarizes the potential effects of the reaction environment on transformations of this compound.

| Parameter | Effect on Reaction | Example |

| Solvent | Can influence reaction rates and selectivity by stabilizing or destabilizing intermediates and transition states. | Polar aprotic solvents like DMF or DMSO may favor nucleophilic aromatic substitution. |

| Temperature | Affects reaction rates and can alter the product distribution between kinetic and thermodynamic control. | Higher temperatures might favor the formation of a thermodynamically more stable isomer in a reversible reaction. askfilo.comlibretexts.org |

| Pressure | Primarily affects reactions involving gases or with a significant volume change. | High pressure can increase the rate of reactions with a negative activation volume. |

Advanced Spectroscopic Characterization Techniques for 4 Bromo 5 Fluoronaphthalen 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentnih.govrsc.orgbiophysics.orgmdpi.comacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, connectivity, and the chemical environment of atoms within a molecule. For substituted naphthalenes like 4-Bromo-5-fluoronaphthalen-2-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for unambiguous signal assignment. researchgate.netfigshare.com

Proton (¹H) and Carbon (¹³C) NMR Spectral Analysis

Proton (¹H) NMR spectroscopy reveals the number of different types of protons and their neighboring environments. In a hypothetical ¹H NMR spectrum of this compound, distinct signals would be expected for each of the aromatic protons and the hydroxyl proton. The chemical shifts (δ) of these protons are influenced by the electron-donating hydroxyl group and the electron-withdrawing bromine and fluorine atoms. The multiplicity of each signal (singlet, doublet, triplet, etc.) arises from spin-spin coupling with neighboring protons, providing valuable information about their relative positions.

Similarly, Carbon-¹³ (¹³C) NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic environment, with carbons attached to electronegative atoms like bromine, fluorine, and oxygen appearing at characteristic downfield shifts.

A detailed analysis of ¹H and ¹³C NMR data for a series of 2-(n-alkylamino)-naphthalene-1,4-diones has demonstrated the influence of substituents on the chemical shifts. nih.gov For instance, the electronegativity of substituents like bromine and chlorine has a discernible impact on the chemical shifts of the naphthalene (B1677914) ring protons and carbons. nih.gov

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

| H-1 | 7.8 - 8.0 | - |

| C-1 | - | 125.0 - 128.0 |

| C-2 | - | 150.0 - 155.0 (bearing OH) |

| H-3 | 7.1 - 7.3 | - |

| C-3 | - | 110.0 - 115.0 |

| C-4 | - | 115.0 - 120.0 (bearing Br) |

| C-4a | - | 130.0 - 135.0 |

| C-5 | - | 155.0 - 160.0 (bearing F, doublet due to C-F coupling) |

| H-6 | 7.4 - 7.6 | - |

| C-6 | - | 118.0 - 122.0 (doublet due to C-F coupling) |

| H-7 | 7.2 - 7.4 | - |

| C-7 | - | 128.0 - 132.0 |

| H-8 | 7.9 - 8.1 | - |

| C-8 | - | 120.0 - 125.0 |

| C-8a | - | 125.0 - 130.0 |

| OH | 5.0 - 6.0 (broad singlet) | - |

Note: This table presents hypothetical data for illustrative purposes. Actual chemical shifts can vary based on solvent and experimental conditions.

Fluorine (¹⁹F) NMR Applications for Fluorinated Organic Compoundsrsc.orgbiophysics.orgacs.org

Fluorine-¹⁹ (¹⁹F) NMR spectroscopy is a powerful tool for characterizing organofluorine compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. biophysics.orgwikipedia.org The chemical shift range in ¹⁹F NMR is significantly wider than in ¹H NMR, often leading to better signal dispersion and less spectral overlap. wikipedia.orghuji.ac.il

In the case of this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom on the naphthalene ring. Furthermore, coupling between the ¹⁹F nucleus and neighboring protons (¹H-¹⁹F coupling) can be observed, providing crucial information for structural confirmation. The magnitude of these coupling constants (J-values) depends on the number of bonds separating the interacting nuclei. wikipedia.org For instance, long-range couplings over several bonds are commonly observed in fluorinated aromatic systems. wikipedia.org

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Molecular Elucidation

For complex molecules with overlapping signals in 1D NMR spectra, two-dimensional (2D) NMR techniques are indispensable for complete structural assignment. researchgate.netfigshare.com

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. In the COSY spectrum of this compound, cross-peaks would connect the signals of adjacent protons on the naphthalene ring, allowing for the tracing of proton connectivity. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. Each cross-peak in the HSQC spectrum links a specific proton signal to the signal of the carbon it is bonded to, providing a direct C-H connectivity map. mdpi.comresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons, typically over two or three bonds. HMBC is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of a molecule. mdpi.comresearchgate.net For this compound, HMBC would show correlations between protons and the carbons bearing the bromo, fluoro, and hydroxyl substituents, confirming their positions on the naphthalene scaffold.

Mass Spectrometry (MS) for Precise Molecular Mass Determination and Fragmentation Analysisrsc.orgmdpi.comnih.govnih.govbeilstein-journals.org

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)rsc.orgmdpi.com

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). nih.govnih.gov This high accuracy allows for the unambiguous determination of the elemental composition of a molecule. nih.govresearchgate.net For this compound (C₁₀H₆BrFO), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental formulas.

Table 2: Exact Mass Calculation for this compound

| Element | Number of Atoms | Exact Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 10 | 12.000000 | 120.000000 |

| Hydrogen (¹H) | 6 | 1.007825 | 6.04695 |

| Bromine (⁷⁹Br) | 1 | 78.918337 | 78.918337 |

| Fluorine (¹⁹F) | 1 | 18.998403 | 18.998403 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Total Exact Mass | 239.958605 | ||

| Total Exact Mass (with ⁸¹Br) | 241.956556 |

Isotopic Pattern Analysis for Polyhalogenated Compoundsnih.gov

The presence of elements with characteristic isotopic distributions, such as bromine and chlorine, can be a powerful diagnostic tool in mass spectrometry. libretexts.orgwhitman.edu Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundances (approximately 50.5% and 49.5%, respectively). whitman.edulibretexts.org This results in a characteristic M and M+2 isotopic pattern in the mass spectrum of a bromine-containing compound, where the two peaks are of almost equal intensity and are separated by two mass units. libretexts.orglibretexts.org

For this compound, the molecular ion region in the mass spectrum would exhibit a pair of peaks of nearly equal intensity at m/z values corresponding to [C₁₀H₆⁷⁹BrFO]⁺ and [C₁₀H₆⁸¹BrFO]⁺. This distinctive isotopic signature provides clear evidence for the presence of a single bromine atom in the molecule. The analysis of these isotopic patterns is crucial for the identification of halogenated compounds in various matrices. nih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for identifying the functional groups within a molecule. These methods probe the vibrational motions of bonds, which occur at characteristic frequencies. For this compound, these techniques are instrumental in confirming the presence of the hydroxyl (-OH), bromo (-Br), and fluoro (-F) substituents on the naphthalene framework.

In IR spectroscopy, the absorption of infrared radiation is measured as a function of frequency, corresponding to the molecule's vibrational transitions. The key vibrations for this compound include the O-H stretching of the hydroxyl group, which typically appears as a broad band due to hydrogen bonding. The aromatic C-H stretching vibrations are observed at wavenumbers just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic ring system produce a series of characteristic bands in the 1600-1400 cm⁻¹ region. Furthermore, the C-O, C-F, and C-Br stretching vibrations give rise to distinct bands in the fingerprint region (below 1300 cm⁻¹).

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. While the O-H stretch is often weak in Raman spectra, the aromatic C=C ring stretching and C-H bending vibrations are typically strong and well-defined. The vibrations of the heavier C-Br bond are also readily observable at low frequencies. The combination of IR and Raman data allows for a more complete and unambiguous assignment of the molecule's vibrational modes.

Expected Vibrational Frequencies for this compound

This table presents expected frequency ranges based on characteristic values for the functional groups attached to an aromatic core. Actual values may vary.

| Functional Group/Vibration | Expected IR Range (cm⁻¹) | Expected Raman Range (cm⁻¹) | Intensity |

| O-H Stretch (H-bonded) | 3500 - 3200 | Weak | Broad, Strong (IR) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 | Medium-Weak |

| Aromatic C=C Stretch | 1625 - 1580 | 1625 - 1580 | Strong-Medium |

| Aromatic C=C Stretch | 1520 - 1400 | 1520 - 1400 | Strong-Medium |

| C-O Stretch | 1260 - 1180 | Variable | Strong (IR) |

| O-H Bend | 1410 - 1310 | Weak | Medium |

| C-F Stretch | 1250 - 1020 | Variable | Strong (IR) |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Weak | Strong (IR) |

| C-Br Stretch | 680 - 515 | 680 - 515 | Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of a molecule by probing the transitions of electrons from lower to higher energy orbitals upon absorption of UV or visible light. The naphthalene ring system is an excellent chromophore, a part of a molecule responsible for its color. The presence of substituents—the hydroxyl (-OH), fluorine (-F), and bromine (-Br) groups—act as auxochromes, which modify the absorption characteristics of the naphthalene chromophore.

The UV spectrum of unsubstituted naphthalene exhibits strong absorptions corresponding to π → π* transitions. For this compound, the lone pair electrons on the oxygen, fluorine, and bromine atoms can also participate in n → π* transitions. The hydroxyl and halogen substituents typically cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). This is due to the resonance effect, where the lone pairs on the substituents are delocalized into the aromatic π-system, effectively extending the chromophore and lowering the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Analysis of the UV-Vis spectrum allows for the characterization of the conjugated π-electron system and provides valuable information on how the electronic structure is perturbed by the specific substitution pattern.

Effect of Substitution on Naphthalene Chromophore

This table illustrates the general effect of auxochromic groups on the primary absorption band of naphthalene, providing a basis for estimating the absorption of the title compound.

| Compound | Substituent(s) | Typical λmax (nm) | Type of Shift |

| Naphthalene | None | ~275, ~312 | Reference |

| 2-Naphthol | -OH | ~280, ~330 | Bathochromic |

| Fluoronaphthalene | -F | ~276, ~314 | Minor Bathochromic |

| Bromonaphthalene | -Br | ~282, ~320 | Bathochromic |

| This compound | -Br, -F, -OH | Estimated ~285-295, ~335-345 | Combined Bathochromic |

X-ray Crystallography for Definitive Solid-State Structural Determination

While spectroscopic methods like IR and UV-Vis provide information about functional groups and electronic properties, X-ray crystallography offers an unparalleled, definitive view of the molecular structure in the solid state. This technique involves diffracting X-rays off a single, well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate the positions of each atom in the crystal lattice, yielding a precise three-dimensional model of the molecule.

For this compound, a successful X-ray crystallographic analysis would provide a wealth of information that cannot be obtained from other techniques. It would confirm the substitution pattern on the naphthalene ring, providing exact measurements of all bond lengths and angles. This includes the C-Br, C-F, and C-O bond lengths, as well as the bond angles within the aromatic system, revealing any distortions from ideal geometry caused by steric strain between the substituents.

Furthermore, X-ray crystallography elucidates the intermolecular interactions that govern how the molecules pack together in the crystal. Key interactions for this molecule would include hydrogen bonding between the hydroxyl group of one molecule and an electronegative atom (oxygen, fluorine, or even the π-system) of a neighboring molecule. Halogen bonding, a non-covalent interaction involving the bromine atom, might also play a role in the crystal packing. Understanding these interactions is crucial for correlating the solid-state structure with the material's bulk properties.

Parameters Determined by X-ray Crystallography

This table outlines the key structural parameters that would be determined from a successful X-ray crystallographic analysis of this compound.

| Parameter | Information Provided |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |

| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. |

| Bond Lengths | The exact distances between bonded atoms (e.g., C-C, C-O, C-Br, C-F). |

| Bond Angles | The precise angles between adjacent bonds, revealing molecular geometry. |

| Torsion Angles | The dihedral angles that describe the conformation of the molecule and planarity. |

| Intermolecular Interactions | The distances and geometries of non-covalent contacts like hydrogen and halogen bonds. |

Computational and Theoretical Chemistry Studies on 4 Bromo 5 Fluoronaphthalen 2 Ol

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity

Quantum chemical calculations are instrumental in providing a detailed understanding of the intrinsic properties of molecules like 4-Bromo-5-fluoronaphthalen-2-ol at the atomic level. These methods, particularly those rooted in density functional theory, offer insights into the molecule's electronic architecture, thermodynamic stability, and predicted chemical behavior.

Density Functional Theory (DFT) has become a primary tool for investigating the properties of halogenated aromatic compounds due to its favorable balance of computational cost and accuracy. rsc.org For a molecule like this compound, DFT calculations are typically employed to determine its optimized molecular geometry, which is the starting point for further analysis. The B3LYP functional combined with a basis set such as 6-311++G(d,p) is a common choice for such calculations, as it has been shown to provide reliable results for similar organic molecules. researchgate.net

The electronic properties of this compound, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding its reactivity. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. samipubco.com For halogenated naphthalenes, the positions and nature of the halogen substituents (in this case, bromine and fluorine) significantly modulate these frontier orbital energies. The electronegative fluorine atom and the more polarizable bromine atom, along with the hydroxyl group, create a unique electronic landscape across the naphthalene (B1677914) scaffold.

Table 1: Predicted Molecular Properties of Halogenated Naphthalenes from DFT Studies

| Property | Typical Computational Method | Significance |

| Optimized Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Provides the most stable 3D structure of the molecule. |

| HOMO-LUMO Gap | DFT, Time-Dependent DFT (TD-DFT) | Indicates chemical reactivity and electronic excitation energy. samipubco.com |

| Electron Density | DFT | Reveals the distribution of electrons and regions susceptible to electrophilic or nucleophilic attack. |

| Dipole Moment | DFT | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Computational chemistry offers powerful tools for predicting the spectroscopic signatures of molecules, which can be invaluable for their experimental identification and characterization. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra can be made using DFT and its time-dependent extension (TD-DFT).

The Gauge-Including Atomic Orbital (GIAO) method, within the DFT framework, is frequently used to calculate the ¹H and ¹³C NMR chemical shifts. researchgate.net These calculations can help in the assignment of experimental spectra and provide a deeper understanding of the electronic environment of each nucleus in the molecule. The predicted chemical shifts would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the hydroxyl group.

Similarly, TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) of this compound. researchgate.net These calculations can identify the wavelengths of maximum absorption and the nature of the electronic transitions involved (e.g., π→π* transitions), which are characteristic of aromatic systems. The solvent environment can also be included in these models to provide more accurate predictions.

Mechanistic Pathway Elucidation through Computational Reaction Dynamics and Transition State Analysis

While specific reaction dynamics for this compound are not extensively documented, computational methods can be used to explore potential reaction pathways. For instance, in the synthesis of halogenated naphthalenes, electrophilic aromatic substitution is a common reaction. chemrxiv.org DFT calculations can be employed to model the mechanism of such reactions involving this compound.

This involves identifying the structures of reactants, products, and any intermediates, as well as locating the transition state (TS) for each step of the reaction. The energy barrier for a reaction, determined by the energy difference between the reactants and the transition state, provides crucial information about the reaction kinetics. For example, in a potential further halogenation reaction, computations could predict whether the incoming electrophile would preferentially substitute at a specific position on the naphthalene ring, guided by the existing substituents.

Investigation of Aromaticity and Electron Density Distribution in Halogenated Naphthalenes

The aromaticity of the naphthalene ring system in this compound is a key feature that can be quantified using computational methods. Aromaticity is typically associated with cyclic delocalization of π-electrons, which contributes to the stability of the molecule. The presence of bromine, fluorine, and hydroxyl substituents will locally perturb the electron density and aromaticity of the two fused rings.

Methods such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) can be calculated to assess the degree of aromaticity in each of the rings of the naphthalene core. The distribution of electron density can be visualized through molecular electrostatic potential (MEP) maps. nih.gov These maps highlight the electron-rich and electron-poor regions of the molecule, providing insights into its reactive sites. For this compound, the MEP would likely show negative potential around the oxygen and halogen atoms, indicating regions susceptible to electrophilic attack.

Computational Studies on Intermolecular Interactions and Supramolecular Assembly

The substituents on the naphthalene ring of this compound play a crucial role in governing its intermolecular interactions, which are fundamental to its solid-state structure and potential for forming complexes. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the halogen atoms can participate in halogen bonding.

Computational studies on similar molecules, such as perfluorohalogenated naphthalenes, have shown the importance of π-hole and σ-hole interactions in their crystal packing. rsc.org The bromine atom in this compound has the potential to form σ-hole interactions, where a region of positive electrostatic potential on the outer side of the bromine atom can interact with a nucleophile. rsc.org

Hirshfeld surface analysis is a computational technique used to visualize and quantify intermolecular interactions in crystal structures. chemrxiv.orgchemrxiv.org By mapping properties like the normalized contact distance (d_norm) onto the Hirshfeld surface, one can identify the types and relative importance of different intermolecular contacts, such as hydrogen bonds and halogen bonds. While the crystal structure of this compound may not be publicly available, computational methods can predict its likely modes of supramolecular assembly based on the nature of its functional groups.

Exploration of 4 Bromo 5 Fluoronaphthalen 2 Ol Derivatives and Their Research Applications

Strategic Derivatization of the Naphthalene (B1677914) Scaffold

The chemical modification of the 4-Bromo-5-fluoronaphthalen-2-ol core is a key strategy for accessing new compounds with unique properties. These modifications can be broadly categorized into functionalization at unsubstituted positions, transformations of the existing halogen substituents, and the construction of fused heterocyclic systems.

Functionalization at Unsubstituted Positions of the Naphthalene Core

The naphthalene ring system is susceptible to electrophilic aromatic substitution reactions, with the position of substitution being directed by the existing substituents. wsimg.comvpscience.org Generally, naphthalene is more reactive than benzene (B151609) in these reactions. wsimg.comijpsjournal.com For instance, halogenation and nitration reactions typically occur at the α-position (C1, C4, C5, or C8). wsimg.comvpscience.org The presence of the hydroxyl and halogen substituents on this compound will influence the regioselectivity of further substitutions. The hydroxyl group is an activating group and directs ortho- and para-substitution, while the halogens are deactivating yet ortho-, para-directing.

Friedel-Crafts alkylation and acylation are also common methods for introducing carbon-based functional groups onto the naphthalene core. vpscience.orgijpsjournal.com The choice of solvent and catalyst can influence the position of acylation. vpscience.org For example, acylation of naphthalene with acetyl chloride and aluminum chloride in a solvent like tetrachloroethane tends to yield the 1-acetyl derivative, while using nitrobenzene (B124822) as a solvent can favor the formation of the 2-acetyl product due to the formation of a bulky complex that sterically hinders attack at the α-position. vpscience.org

Chemical Transformations and Manipulations of Bromo and Fluoro Substituents

The bromo and fluoro substituents on the naphthalene ring offer opportunities for a variety of chemical transformations. The bromine atom, in particular, is a versatile handle for cross-coupling reactions. Palladium-catalyzed reactions such as the Sonogashira coupling with terminal alkynes can be employed to introduce new carbon-carbon bonds. researchgate.net This approach has been utilized to synthesize fluorinated naphthalene derivatives from fluorobromo-substituted alkenes, followed by base-catalyzed cyclization. researchgate.net

Synthesis of Heterocyclic Ring Fusions and Conjugates (e.g., triazole, pyrimidine (B1678525) derivatives)

The fusion of heterocyclic rings to the naphthalene scaffold is a widely used strategy to create complex polycyclic systems with diverse biological activities. The synthesis of such fused systems often involves the construction of a heterocyclic ring onto a pre-functionalized naphthalene derivative.

For instance, pyrimidine rings can be fused to other heterocyclic systems through condensation and cyclization reactions. researchgate.net The Knorr synthesis of pyrazoles is a classic example of this type of transformation. researchgate.net Similarly, triazole rings can be incorporated through various synthetic routes. nih.gov One common method involves the reaction of a hydrazine (B178648) derivative with a dicarbonyl compound. mdpi.com The synthesis of triazole-pyrimidine analogs has been explored for the development of SecA inhibitors, which are of interest as potential antimicrobial agents. nih.gov The general approach often involves the reaction of a key triazole intermediate with a substituted pyrimidine under basic conditions. nih.gov

The synthesis of fused pyrimidine-triazole heterocyclic molecules has also been reported, with some derivatives showing potential as novel drug candidates. nih.govresearchgate.net These syntheses can involve multiple steps, including the formation of an amide derivative followed by cyclization to yield the triazole, which is then further reacted to form the fused pyrimidine ring. researchgate.net

Structure-Activity Relationship (SAR) Studies in Mechanistic and Interactional Contexts

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies focus on how the nature and position of substituents on the naphthalene core influence the molecule's interactions with biological targets.

Influence of Halogenation Patterns on Molecular Recognition and Binding (e.g., molecular docking)

The presence and pattern of halogen atoms on the naphthalene scaffold can significantly impact a molecule's biological activity. nih.gov Halogens can influence factors such as lipophilicity, electronic distribution, and the ability to form halogen bonds, all of which play a role in molecular recognition and binding to target proteins.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govajgreenchem.com This method is widely used in drug design to understand the interactions between a ligand and its target protein at the molecular level. eurekaselect.com For halogenated naphthalene derivatives, docking studies can reveal how the bromo and fluoro substituents contribute to the binding affinity and selectivity for a particular target. For example, studies on naphthalene-based compounds have shown that the introduction of electron-withdrawing groups, such as halogens, can sometimes lead to a decrease in inhibitory activity against certain targets, highlighting the nuanced role of these substituents. nih.gov Conversely, in other cases, the presence of halogens is crucial for maintaining biological potency. nih.gov

Docking studies of tetrafluoronaphthalene derivatives have been conducted to understand their inhibitory activity against various enzymes. nih.gov These studies, combined with experimental data, help to elucidate the key interactions between the ligand and the active site of the enzyme. nih.gov

Design Principles for Novel Chemical Probes and Ligands

The design of novel chemical probes and ligands based on the this compound scaffold is guided by several key principles. researchgate.net A primary consideration is target selectivity, ensuring that the probe or ligand interacts specifically with the intended biological target. researchgate.net High affinity, good cell permeability, and adequate solubility are also crucial for effective target engagement in a biological system. researchgate.net

The naphthalene core provides a rigid framework that can be systematically modified to optimize these properties. researchgate.net The strategic placement of functional groups, including the bromo and fluoro substituents, can be used to modulate the molecule's physicochemical properties and its interactions with the target. For instance, the highly cationic nature of some naphthalene diimide compounds, which are known to bind to DNA quadruplexes, can be fine-tuned by modifying the side chains to improve cellular uptake and tumor distribution while maintaining high affinity for the target. acs.org

The development of naphthalene-based ligands often involves an iterative process of design, synthesis, and biological evaluation. ekb.eg The insights gained from SAR studies and molecular modeling are used to refine the chemical structure and improve the desired properties of the next generation of compounds.

Applications in Advanced Materials Science Research (e.g., organic electronics, optical materials)

The inherent electronic and photophysical properties of the naphthalene core, when functionalized with electron-withdrawing and electron-donating groups, make derivatives of this compound promising candidates for advanced materials. The strategic placement of bromo and fluoro substituents significantly influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a critical factor in the design of organic electronic materials.

Organic Light-Emitting Diodes (OLEDs):

Derivatives of this compound can be envisioned as key components in the architecture of OLEDs. The benzophenone (B1666685) framework, for instance, is a known electron-deficient core used in creating molecules with small energy gaps between their singlet and triplet states, a desirable feature for thermally activated delayed fluorescent (TADF) emitters. nih.gov By analogy, the naphthalene core of this compound can be functionalized to serve a similar purpose. The bromo and fluoro groups can help in tuning the electronic properties, while the hydroxyl group offers a reactive handle for attaching various donor or acceptor moieties to construct molecules with donor-acceptor architectures. These architectures are fundamental to the design of efficient OLED emitters. nih.govresearchgate.net The introduction of a bromo substituent, in particular, has been noted to potentially enhance the performance of materials in OLEDs. beilstein-journals.org

Optical Materials:

The presence of a bromine atom in organic conjugated compounds can significantly enhance their nonlinear optical (NLO) properties. scilit.comrsc.org Research has shown that bromo substitution can improve molecular first-order hyperpolarizabilities and lead to better thermal stability and transparency in NLO materials. scilit.comrsc.org This suggests that derivatives of this compound could be investigated for applications in second-harmonic generation (SHG) and other NLO phenomena. The naphthalene ring system contributes to the π-conjugated system, which is essential for NLO activity.

Liquid Crystals:

The synthesis of liquid crystals often involves the use of rigid core structures. colorado.edu The naphthalene unit of this compound provides such a rigid core. By modifying the hydroxyl group to introduce long alkyl or alkoxy chains, it is plausible to synthesize novel liquid crystalline materials. nih.gov The bromo and fluoro substituents would influence the intermolecular interactions and packing of the molecules, which are critical for the formation and stability of different liquid crystal phases. colorado.edu

Table 1: Potential Applications of this compound Derivatives in Materials Science

| Application Area | Key Structural Feature | Potential Advantage |

| Organic Light-Emitting Diodes (OLEDs) | Naphthalene core, bromo and fluoro substituents | Tunable electronic properties, potential for TADF emitters |

| Nonlinear Optical (NLO) Materials | π-conjugated naphthalene system, bromo substituent | Enhanced second-harmonic generation (SHG) efficiency |

| Liquid Crystals | Rigid naphthalene core | Formation of stable mesophases |

Utilization as Ligands or Precursors in Catalysis Research

The presence of a hydroxyl group and the potential for further functionalization make derivatives of this compound attractive as ligands or ligand precursors in catalysis.

Ligands for Cross-Coupling Reactions:

The hydroxyl group on the naphthalene ring can be used to synthesize more complex ligands, such as Schiff bases or phosphine-containing molecules. These ligands can then be coordinated with transition metals like palladium, ruthenium, or iridium to form catalysts. nih.govnih.gov For instance, Schiff base complexes of various metals have been shown to be effective catalysts in a range of organic transformations, including oxidation and reduction reactions. nih.gov The electronic properties of the naphthalene ligand, influenced by the bromo and fluoro substituents, could modulate the catalytic activity and selectivity of the metal center.

Precursors for Catalysts:

The bromo substituent on the naphthalene ring is a particularly useful handle for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. beilstein-journals.orgnih.govnih.gov This allows for the straightforward introduction of various functional groups at the 4-position. This strategy can be employed to synthesize more elaborate ligand structures or to directly build up catalytic molecules. For example, coupling with boronic acids (Suzuki reaction) or terminal alkynes (Sonogashira reaction) can lead to a diverse library of functionalized naphthalenes that can be screened for catalytic activity in other reactions. beilstein-journals.orgmdpi.com

Development as Key Building Blocks in the Synthesis of Complex Organic Molecules

The reactivity of the different functional groups on this compound makes it a versatile building block for the synthesis of more complex organic molecules, including those with potential biological activity.

The synthesis of bioactive molecules often relies on the use of functionalized building blocks that allow for the efficient construction of the target scaffold. psu.edunih.gov The bromo and hydroxyl groups of this compound offer orthogonal reactivity. The hydroxyl group can be protected or converted to other functional groups, while the bromo group can participate in cross-coupling reactions. This allows for a stepwise and controlled elaboration of the molecular structure.

For instance, the demethylation of aryl methyl ethers using reagents like BBr₃ is a common strategy in the total synthesis of natural products. researchgate.net The hydroxyl group of this compound could be methylated and then selectively demethylated at a later stage of a synthetic sequence. Furthermore, the bromo group can be a precursor for lithiation or Grignard reagent formation, enabling the introduction of a wide range of carbon and heteroatom substituents. The presence of the fluorine atom can also impart unique properties to the final molecule, such as increased metabolic stability or altered binding affinity to biological targets.

Q & A

Basic Research Questions

Q. What are optimal synthetic routes and purification strategies for 4-Bromo-5-fluoronaphthalen-2-ol to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves halogenation and hydroxylation steps. For bromo-fluoro-naphthol derivatives, regioselective bromination at the 4-position and fluorination at the 5-position require controlled reaction temperatures (e.g., 0–5°C for bromine addition) and solvents like dichloromethane or THF to minimize side reactions . Purification often employs column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol-water mixtures. Evidence from structurally similar compounds highlights the importance of inert atmospheres to prevent oxidation of the phenolic -OH group .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Focus on aromatic proton splitting patterns (e.g., coupling constants between fluorine and adjacent protons). For example, the 5-fluoro substituent will deshield nearby protons, with <sup>19</sup>F-<sup>1</sup>H coupling constants (~8–12 Hz) observable in <sup>1</sup>H NMR .

- MS (ESI or EI) : Look for molecular ion peaks at m/z corresponding to C10H5BrFO (exact mass ~254.95) and isotopic patterns confirming Br/F presence.

- IR : Confirm phenolic -OH stretch (~3200–3600 cm<sup>-1</sup>) and aromatic C-Br/C-F vibrations (500–700 cm<sup>-1</sup>) .

Q. How does the compound’s solubility and stability vary under different experimental conditions (pH, temperature, light)?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Adjust pH using sodium hydroxide to deprotonate the phenolic -OH, enhancing aqueous solubility for biological assays .

- Stability : Store at 2–8°C in amber vials to prevent photodegradation. Thermal degradation studies of analogous brominated naphthols suggest stability up to 150°C under inert conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound, particularly in crystallographic vs. solution-phase analyses?

- Methodological Answer :

- X-ray Crystallography : Use single-crystal data to confirm regiochemistry and hydrogen-bonding networks. For example, shows C–Br···O interactions in similar naphthol derivatives, which may explain discrepancies in solution-phase NMR due to dynamic effects .

- DFT Calculations : Compare experimental <sup>13</sup>C NMR shifts with computed values (B3LYP/6-31G*) to validate structural assignments .

Q. What experimental strategies are recommended for studying the compound’s bioactivity, such as enzyme inhibition or antimicrobial effects?

- Methodological Answer :

- In Vitro Assays : Use fluorescence-based enzymatic assays (e.g., kinase or protease inhibition) with IC50 determination. For antimicrobial studies, apply broth microdilution (MIC testing) against Gram-positive/negative strains .

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 4-Bromo-6-fluoronaphthalen-2-ol) to identify critical substituent positions. ’s comparative table shows bromine’s stronger electron-withdrawing effect than chlorine, influencing receptor binding .

Q. How can reaction mechanisms involving this compound be elucidated, particularly in cross-coupling or nucleophilic substitution reactions?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Use deuterated solvents or substrates to probe rate-determining steps in Suzuki-Miyaura couplings (e.g., oxidative addition vs. transmetallation) .

- Trapping Intermediates : Employ low-temperature NMR to detect palladium intermediates in catalytic cycles .

Q. What computational methods are suitable for predicting the compound’s reactivity or interactions in supramolecular systems?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate host-guest interactions in cyclodextrin or calixarene systems, leveraging ’s supramolecular synthesis protocols .

- Docking Studies : Use AutoDock Vina to model binding poses with target proteins (e.g., cytochrome P450), guided by crystallographic data from analogous compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.